molecular formula C16H20N2O3S B2885573 N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034450-07-0

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2885573
CAS No.: 2034450-07-0
M. Wt: 320.41
InChI Key: VIYRFYQDAJNMEF-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide is a chemical compound with the CAS Registry Number 2034450-07-0 . It has a molecular formula of C16H20N2O3S and a molecular weight of 320.41 g/mol . This molecule features a benzothiazole core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse biological activities . The compound is available for procurement in various quantities for research purposes . The benzothiazole moiety is a significant pharmacophore in scientific research. While specific biological data for this particular derivative is limited in the public domain, related benzothiazole and carboxamide-containing compounds are frequently explored in various research fields, including the development of antimicrobial agents . Heterocyclic compounds like benzothiazoles are essential in drug discovery due to their ability to influence the physicochemical properties, biological activity, and pharmacokinetic profiles of potential therapeutic molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-13(11-6-9-21-10-7-11)5-8-17-15(20)16-18-12-3-1-2-4-14(12)22-16/h1-4,11,13,19H,5-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYRFYQDAJNMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the tetrahydro-2H-pyran moiety. The final step involves the formation of the carboxamide linkage.

    Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Tetrahydro-2H-pyran Moiety: This step often involves the use of 3,4-dihydro-2H-pyran, which can be reacted with suitable nucleophiles to form the desired tetrahydro-2H-pyran ring.

    Formation of Carboxamide Linkage: The final step involves the coupling of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, influencing their activity. The tetrahydro-2H-pyran moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Benzothiazole/Benzothiophene Carboxamides

  • 3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide ():

    • Replaces benzothiazole with benzothiophene and substitutes the oxan-4-yl group with an imidazole-propyl chain.
    • Molecular weight: 319.81 g/mol.
    • The imidazole group may enhance interactions with metalloenzymes or nucleic acids, while the chlorine atom could improve lipophilicity .
  • MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) ():

    • Shares the oxan-4-yl group but incorporates an imidazothiadiazole-thiophene hybrid scaffold.
    • Reported as a CntA inhibitor, targeting bacterial biofilm formation .

Phenothiazine-Thiazolidinone Derivatives ()

  • N-[3-(10H-phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamides: Feature a phenothiazine moiety linked to a thiazolidinone-carboxamide. Demonstrated antimicrobial activity, with substituents on the phenyl ring modulating potency .

Oxadiazole-Carboxamides ()

  • 2-[3-(3-Cyclohexen-1-ylamino)propyl]-5-(2,5-difluorophenyl)-N-hydroxy-1,3,4-oxadiazole-3(2H)-carboxamide: Utilizes an oxadiazole core instead of benzothiazole. The difluorophenyl group and hydroxycarboxamide may enhance metabolic stability and target engagement .

Key Research Findings and Gaps

  • Structural Advantages : The oxan-4-yl group in the target compound may confer improved pharmacokinetic properties compared to imidazole or thiophene analogues .
  • Activity Gaps: No direct enzymatic or cellular activity data exists for the target compound, unlike MMV1 (CntA inhibition) or phenothiazine derivatives (antimicrobial assays) .

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole class, which has been extensively studied for various biological activities. The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with appropriate functional groups to introduce the oxan and hydroxy functionalities. The synthetic pathway often employs methods such as nucleophilic substitution and condensation reactions to achieve the desired structure.

Biological Activity Overview

Benzothiazole derivatives have shown a wide range of biological activities, including:

  • Anticancer Activity : Many studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, modifications to the benzothiazole nucleus have been linked to enhanced activity against various cancer cell lines, such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
  • Anti-inflammatory Effects : Compounds in this class have also been noted for their anti-inflammatory properties, influencing cytokine production and reducing inflammation markers like IL-6 and TNF-α .
  • Antimicrobial Activity : Research indicates that certain benzothiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases, which are crucial for the execution of programmed cell death .
  • Inhibition of Glycine Transporters : Some derivatives have been reported to inhibit glycine transporters, which may contribute to their neuroprotective effects .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : In a recent investigation, a series of benzothiazole compounds were synthesized and evaluated for their anticancer activity. Notably, one compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential as an anticancer agent .
  • Inflammation Model : Another study assessed the anti-inflammatory activity of a related benzothiazole derivative in a murine model of inflammation. The results showed significant reductions in inflammatory markers compared to controls, reinforcing the therapeutic potential of this compound class .

Table 1: Biological Activities of Benzothiazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound B7AnticancerA4311.5
Compound XAnti-inflammatoryRAW 264.70.8
Compound YAntimicrobialStaphylococcus aureus10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with the oxane-containing side chain. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for nucleophilic substitutions.
  • Catalyst optimization : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve coupling efficiency.
  • Temperature control : Reflux conditions (~80–100°C) are critical for cyclization steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%). Analytical techniques like TLC and NMR monitor intermediates .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and stereochemistry .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Compound purity : Re-evaluate via HPLC and re-test batches with ≥98% purity.
  • Structural analogs : Compare activity of derivatives (e.g., halogenated or methoxy-substituted analogs) to identify pharmacophores .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies improve metabolic stability and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
  • Prodrug design : Mask hydroxyl groups with ester prodrugs to enhance bioavailability .
  • In vitro ADME screening : Microsomal stability assays (human/rat liver microsomes) and plasma protein binding studies .

Q. How can mechanistic studies using molecular docking guide target identification?

  • Methodological Answer :

  • Target selection : Prioritize enzymes (e.g., kinases, DNA gyrase) with conserved binding pockets for benzothiazole derivatives.
  • Docking protocols : Use software (e.g., AutoDock Vina) with optimized force fields and flexible ligand conformations. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Key Recommendations

  • Collaborative validation : Cross-institutional replication of biological assays to address reproducibility.
  • High-throughput screening : Prioritize derivatives with enhanced solubility (e.g., PEGylation) for in vivo models.

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